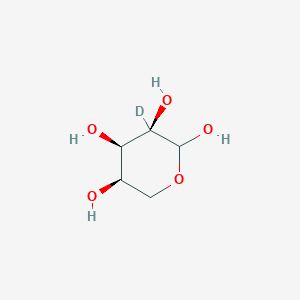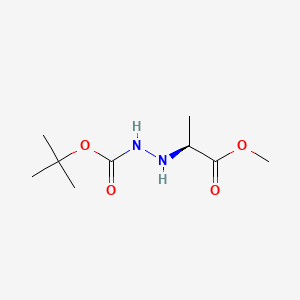
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a hydrazinecarboxylate moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarboxylate moiety: This step involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate electrophile to introduce the hydrazinecarboxylate group.
Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Formation of the final product: The final step involves the coupling of the intermediate compounds to form this compound under controlled reaction conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate: A compound with a similar methoxy group but different functional groups.
2-(1-Methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid: Another compound with a methoxy group and a different core structure.
Uniqueness
(S)-tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
151004-11-4 |
|---|---|
Formule moléculaire |
C9H18N2O4 |
Poids moléculaire |
218.253 |
Nom IUPAC |
methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13)/t6-/m0/s1 |
Clé InChI |
NRZCDZXAVTXLQE-LURJTMIESA-N |
SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C |
Synonymes |
Hydrazinecarboxylic acid, 2-(2-methoxy-1-methyl-2-oxoethyl)-, 1,1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-[3-13C]Ribose](/img/structure/B583934.png)
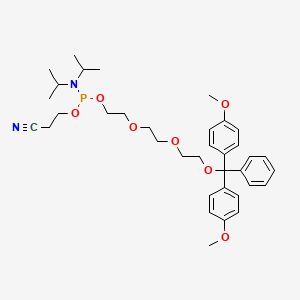
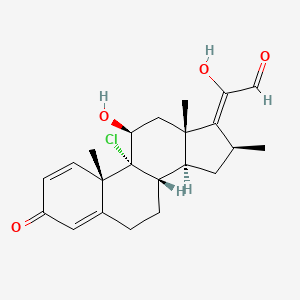
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)



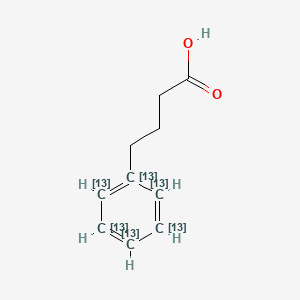
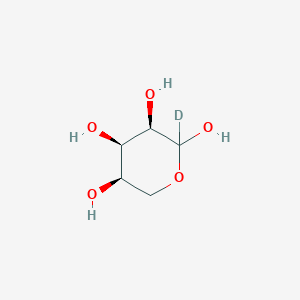
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)

